molecular formula C10H9N3O B2424798 1-phenyl-1H-pyrazole-4-carboxamide CAS No. 3199-05-1

1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2424798
CAS No.: 3199-05-1
M. Wt: 187.202
InChI Key: JAVARWIMYKHDFJ-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazole-4-carboxamide is a chemical compound with the molecular weight of 202.22 . It is a derivative of pyrazole, a five-membered heterocyclic moiety with two nitrogen atoms in adjacent positions .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of interest in various studies . The structures of these compounds are usually confirmed by 1H NMR, 13C NMR, and HRMS .


Molecular Structure Analysis

The molecular structure of this compound has been characterized in several studies . The structure is typically analyzed using techniques such as 1H NMR, 13C NMR, and HRMS .


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . More detailed physical and chemical properties

Scientific Research Applications

Heterocyclic Synthesis

1-Phenyl-1H-Pyrazole-4-Carboxamide serves as a building block in the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest. It is particularly useful in the preparation of various heterocyclic compounds due to its reactivity and structural versatility (El‐Mekabaty, 2014).

Synthesis of Pyrazolo Derivatives

This compound is used in the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and its derivatives, showcasing its adaptability in creating diverse chemical structures (Miyashita et al., 1990).

Design of Pesticides

The structure of this compound is utilized in designing novel compounds with potent fungicidal and insecticidal activities. This includes the development of compounds with significant activity against pathogens like Erysiphe graminis and Aphis fabae (Huang et al., 2017).

Antimicrobial Agent Synthesis

Derivatives of this compound have been synthesized and evaluated as potential antimicrobial agents, particularly against various strains of Staphylococcus aureus, showing significant efficacy (Pitucha et al., 2011).

Anticancer Research

It is also involved in the synthesis of compounds investigated for their antiproliferative effects on cancer cells and their DNA-binding interactions, indicating its potential in cancer therapy research (Lu et al., 2014).

Biofilm Formation Studies

This compound derivatives have been studied for their ability to inhibit biofilm formation in Staphylococcus aureus strains, highlighting their potential in addressing bacterial resistance (Cascioferro et al., 2016).

Environmental and Biological Sensing

The compound has been utilized in developing a Cr3+ ion-selective electrode, demonstrating its application in environmental and biological sample analysis (Zamani et al., 2009).

Biochemical Analysis

Biochemical Properties

1-Phenyl-1H-pyrazole-4-carboxamide has been found to exhibit a wide range of biological properties. Pyrazoles are appraised as medicinally significant heterocyclic nuclei that exhibit a widespread spectrum of biological properties . The existence of pyrazole derivatives as pharmacophore in distinct remedial divisions like the antipsychotic CDPPB, an effective anti-inflammatory, celecoxib; difenamizole, an analgesic, rimonabant; the anti-obesity drug, the antidepressant agent fezolamide and betazole, a H 2 -receptor agonist have ascertained medicinal potentiality of this scaffold .

Cellular Effects

In cellular contexts, this compound and its derivatives have shown significant effects. For instance, the ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid exhibited anticancer activities against various cancer cell lines . Moreover, 1-aryl-methyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives could suppress A549 lung cancer cell growth .

Molecular Mechanism

Pyrazoles have been found to exhibit a variety of mechanisms, including enzyme inhibition and activation, changes in gene expression, and binding interactions with biomolecules . For instance, potent antiproliferative activity and mitogen-activated protein kinase inhibition (MEK) have been attributed to methyl and ortho-fluorine groups on pyrazole carboxamide of compound 5 .

Temporal Effects in Laboratory Settings

Pyrazole derivatives have been found to exhibit a range of effects over time in laboratory settings .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Inactive AHR is localized at the cytoplasm complexed to some chaperones and other elements (HSP90, XAP2, p23, c-Src). Upon ligand binding, conformational changes allow AHR to translocate to the nucleus, where it dissociates from its chaperone complex .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Inactive AHR is localized at the cytoplasm complexed to some chaperones and other elements (HSP90, XAP2, p23, c-Src). Upon ligand binding, conformational changes allow AHR to translocate to the nucleus, where it dissociates from its chaperone complex .

Properties

IUPAC Name

1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-10(14)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVARWIMYKHDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the utility of 1-phenyl-1H-pyrazole-4-carboxamide in organic synthesis?

A1: this compound serves as a versatile building block in synthesizing diverse heterocyclic compounds with potential pharmacological applications [, ]. Its reactivity allows for further modifications and incorporation into larger molecular frameworks.

Q2: Can you describe a specific example where this compound derivatives were synthesized and tested for biological activity?

A3: Researchers synthesized a series of pyrazole-based inhibitors of the enhancer of zeste homologue 2 (EZH2) enzyme []. One notable derivative, N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (compound 1o in the study), exhibited low micromolar inhibition of EZH2/PRC2 with high selectivity against other methyltransferases. In vitro studies showed that compound 1o induced growth arrest, reduced H3K27me3 levels, and triggered apoptosis and autophagy in breast cancer, leukemia, and neuroblastoma cell lines [].

Q3: Has this compound been used in the development of analytical sensors?

A4: Yes, derivatives of this compound have demonstrated potential as sensing elements in ion-selective electrodes. For instance, 5-amino-1-phenyl-1H-pyrazole-4-carboxamide was employed in a chromium(III) membrane sensor designed for biological and environmental samples []. Similarly, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide served as the basis for an iron-selective PVC membrane sensor [].

Q4: Are there any studies investigating the interaction of this compound derivatives with hydrazine hydrate?

A5: Yes, researchers have explored the reaction of 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide and 5-chloro-N-formyl-1-phenyl-1H-pyrazole-4-carboxamide with hydrazine hydrate []. These reactions yield various pyrazole derivatives, with the specific products depending on reaction time and conditions. The study characterized the synthesized compounds using elemental analysis and spectroscopic techniques to confirm their structures [].

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